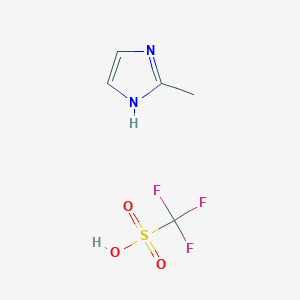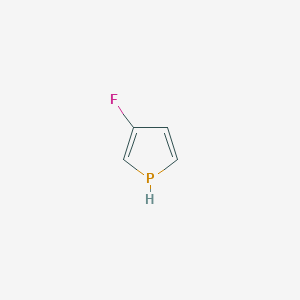![molecular formula C13H17NO B12540444 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane CAS No. 661463-37-2](/img/structure/B12540444.png)
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with significant potential in the field of drug discovery. This compound features a unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of both oxygen and nitrogen atoms in the bicyclic framework makes it an interesting scaffold for various synthetic and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of a piperidine derivative. This reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Another approach involves the tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers. This method employs tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts to promote the efficient construction of the bicyclic framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Azides, nitriles.
Scientific Research Applications
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing the inflammatory response . The compound exerts its effects through a non-covalent mechanism of action, binding to the active site of the enzyme and preventing its activity .
Comparison with Similar Compounds
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which display a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: A related compound with similar structural features.
The uniqueness of this compound lies in its specific bicyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile scaffold for various synthetic and pharmacological applications.
Properties
CAS No. |
661463-37-2 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-benzyl-2-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(8-12)15-14/h1-5,12-13H,6-10H2 |
InChI Key |
NMCROPLLLHRVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN(O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)


![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)

![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)
